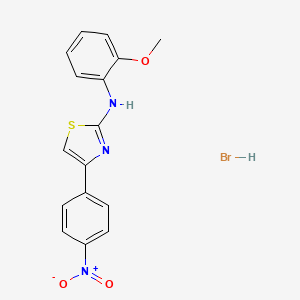![molecular formula C20H23IN2O4 B5029534 Methyl 4-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide](/img/structure/B5029534.png)
Methyl 4-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 2,3-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The resulting product is esterified with methyl 4-hydroxybenzoate using a suitable esterification agent like dicyclohexylcarbodiimide (DCC).
Iodination: Finally, the compound is treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole and ester derivatives.
科学的研究の応用
Methyl 4-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive benzimidazole core.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound is primarily attributed to its benzimidazole core. Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
- Methyl 4-[3-(2,3-dimethylbenzothiazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide
- Methyl 4-[3-(2,3-dimethylbenzoxazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide
Uniqueness
Methyl 4-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide is unique due to its specific benzimidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 4-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2O4.HI/c1-14-21(2)18-6-4-5-7-19(18)22(14)12-16(23)13-26-17-10-8-15(9-11-17)20(24)25-3;/h4-11,16,23H,12-13H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHXBEPUAOBYEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)OC)O)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5029458.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B5029459.png)
![1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE](/img/structure/B5029465.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5029484.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)
methanone](/img/structure/B5029536.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)

![2-Phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5029556.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)

